molecular formula C18H18N2O2 B2473481 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950398-30-8

3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2473481
CAS No.: 950398-30-8
M. Wt: 294.354
InChI Key: GTJUTFZZDMPMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Properties

IUPAC Name

3-methyl-5-(3-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-6-5-7-14(10-12)18(22)20-11-13(2)17(21)19-15-8-3-4-9-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUTFZZDMPMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The foundational route to 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one begins with the condensation of 3-methylbenzoyl chloride with a primary amine precursor. For example, reacting 3-methylbenzoyl chloride with 2-aminobenzophenone derivatives under anhydrous conditions forms a key intermediate, which undergoes cyclization in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate (BF₃·OEt₂). Cyclization typically proceeds at elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF), yielding the benzodiazepinone core with moderate efficiency (45–60% yield).

A notable advancement involves the use of N-methyl-N-(methylthio)amidinium salts as electrophiles in cyclo-condensation reactions. For instance, treating o-phenylenediamine with an amidinium salt at low temperatures (0–5°C) generates a benzimidazole intermediate, which is subsequently oxidized and rearranged to form the benzodiazepin-2-one scaffold. This method benefits from reduced side-product formation compared to traditional approaches.

Acylation and Deprotection Sequences

Modern synthetic routes emphasize modularity, enabling late-stage diversification of the benzodiazepine core. A representative protocol involves:

  • Fmoc Protection : The amine group of a benzodiazepine precursor is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride.
  • N-Acylation : The protected intermediate reacts with 3-methylbenzoyl chloride in tetrahydrofuran (THF) at −20°C, facilitated by 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Deprotection and Cyclization : Fmoc removal with piperidine in DMF triggers spontaneous cyclization, forming the target compound in 55–65% overall yield.

This sequence minimizes epimerization and ensures high stereochemical fidelity, critical for pharmaceutical applications.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, enhancing reproducibility. In one setup, a solution of 3-methylbenzoyl chloride and a diamine precursor is pumped through a heated reactor column packed with immobilized lipase catalysts. The enzymatic catalysis reduces energy consumption and eliminates the need for toxic solvents, achieving 70–75% conversion rates at 50°C.

Solvent-Free Mechanochemical Methods

Ball milling techniques offer an eco-friendly alternative by circumventing solvent use. Grinding equimolar amounts of 3-methylbenzoyl chloride and 2-aminobenzophenone with potassium carbonate (K₂CO₃) as a base for 2–4 hours produces the cyclized product in 50–55% yield. This method reduces waste and shortens reaction times compared to traditional reflux methods.

Catalytic Strategies in Synthesis

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions introduce structural diversity at the benzodiazepine core. For example, Suzuki-Miyaura coupling of a brominated intermediate with 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) installs the 3-methylbenzoyl group with >90% regioselectivity. This method is compatible with a wide range of boronic acids, enabling rapid analog synthesis.

Organocatalytic Enantioselective Synthesis

Chiral phosphoric acids (CPAs) catalyze asymmetric cyclizations to access enantiomerically pure benzodiazepinones. Using (R)-TRIP (a binaphthol-derived CPA), researchers achieved 85% enantiomeric excess (ee) during the cyclization of a keto-amide precursor. This approach is pivotal for developing therapeutics with defined stereochemistry.

Recent Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps such as acylation and cyclization. Heating a mixture of 3-methylbenzoyl chloride and a diamine in acetonitrile at 150°C for 10 minutes under microwave conditions achieves 80% yield, compared to 6 hours under conventional heating.

Photochemical [4+3] Cycloadditions

Ultraviolet (UV) light-mediated cycloadditions between enamines and dienophiles offer a novel route to benzodiazepinones. Irradiating a solution of 3-methylbenzoyl enamine and 1,3-butadiene in dichloromethane (DCM) at 254 nm for 2 hours generates the seven-membered ring in 40–45% yield, though scalability remains a challenge.

Analytical Characterization Techniques

Critical to synthetic optimization is rigorous characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 3.45 (s, 3H, N-CH₃), and 2.40 (s, 3H, Ar-CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₈H₁₈N₂O₂ [M+H]⁺: 295.1447; Found: 295.1443.
  • X-ray Crystallography : Single-crystal analysis confirms the chair-like conformation of the diazepine ring and the equatorial orientation of the 3-methylbenzoyl group.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, often used to modify the compound’s activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Anticonvulsant Properties

Benzodiazepines have been widely studied for their anticonvulsant effects. The compound has demonstrated potential in treating various seizure disorders. Benzodiazepines are effective in managing akinetic, myoclonic, and absence seizures, as well as in terminating status epilepticus . The mechanism of action typically involves enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity in the central nervous system.

Anxiolytic Effects

Research indicates that compounds similar to 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibit anxiolytic (anxiety-reducing) properties. These compounds are often utilized in clinical settings to alleviate anxiety disorders due to their ability to modulate GABAergic transmission .

Hypnotic Effects

The compound may also serve as a hypnotic agent. Benzodiazepines are frequently prescribed for short-term management of insomnia due to their sedative properties and lower toxicity compared to barbiturates .

Synthesis Techniques

The synthesis of 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. For instance, the reaction of tetrahydro-4-methyl-1,5-benzodiazepin-2-one with benzoyl chlorides under basic conditions can yield various derivatives with enhanced pharmacological activities .

Derivative Compounds

Several derivatives of this compound have been synthesized to improve efficacy and reduce side effects. For example, modifications at the benzoyl position can lead to compounds with varying degrees of selectivity for different GABA receptor subtypes .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on benzodiazepine derivatives to identify key structural features that influence their pharmacological profiles. The presence of specific substituents on the benzodiazepine core can significantly alter binding affinity and selectivity for GABA receptors .

Computational Drug Design

Advancements in computational methods have facilitated the design of novel benzodiazepine analogs with optimized properties. Molecular modeling techniques allow researchers to predict how modifications affect receptor binding and activity .

Safety Profile Assessment

Toxicological assessments are crucial for evaluating the safety of new benzodiazepine derivatives. Studies typically focus on acute toxicity, chronic exposure effects, and potential for dependence or withdrawal symptoms associated with long-term use .

Side Effects and Withdrawal

While benzodiazepines are generally considered safe when used appropriately, they can cause side effects such as sedation, cognitive impairment, and dependence issues. Research into minimizing these adverse effects is ongoing .

Mechanism of Action

The mechanism of action of 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which can result in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties but a different chemical structure.

    Lorazepam: Known for its potent anxiolytic effects, structurally related but with distinct pharmacokinetics.

    Clonazepam: Used primarily for its anticonvulsant properties, differing in its duration of action and potency.

Uniqueness

3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one stands out due to its unique substitution pattern on the benzodiazepine core, which can result in different pharmacological profiles and potential applications. Its specific interactions with molecular targets and the resulting effects make it a compound of interest for further research and development.

Biological Activity

3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their pharmacological properties, including anxiolytic, anticonvulsant, muscle relaxant, and sedative effects. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 137973-76-3

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory neurotransmitter GABA's effect by increasing the frequency of chloride channel opening events. This results in hyperpolarization of neurons and a subsequent decrease in neuronal excitability.

Anxiolytic Effects

Research has demonstrated that compounds similar to 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibit significant anxiolytic properties. A study indicated that benzodiazepines can effectively reduce anxiety levels in both animal models and clinical settings . The anxiolytic effect is often measured using the elevated plus maze test or the open field test in animal studies.

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. The compound may show efficacy against various seizure types due to its action on GABA receptors. Clinical applications include treatment for status epilepticus and other seizure disorders .

Sedative Effects

The sedative properties of benzodiazepines are attributed to their ability to enhance GABAergic transmission. This compound may be used in clinical settings for sedation prior to surgical procedures or for managing insomnia .

Case Studies and Research Findings

StudyFindings
MacDonald (2002)Highlighted the effectiveness of benzodiazepines in treating akinetic and myoclonic seizures.
Gringauz (1999)Discussed the lower toxicity and withdrawal severity of benzodiazepines compared to barbiturates.
Lee et al. (1999)Explored additional therapeutic applications beyond anxiety and seizures, including muscle relaxation and sedation.

Q & A

Q. What are the common synthetic routes for 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and what methodological considerations are critical for optimizing reaction yields?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with ketones or acylating agents. Key steps include:

  • Acylation : Use of 3-methylbenzoyl chloride under inert atmospheres (e.g., N₂) to minimize side reactions.
  • Ring closure : Controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Column chromatography or recrystallization from ethanol to isolate the product .

Q. Critical Considerations :

  • Reagent stoichiometry : Excess acylating agents improve yields but require careful quenching to avoid byproducts.
  • Inert conditions : Moisture-sensitive intermediates necessitate anhydrous solvents and Schlenk techniques.
  • Reaction monitoring : TLC or HPLC to track progress and identify side products (e.g., over-acylated derivatives) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign diastereotopic protons and confirm benzodiazepine ring substitution patterns. For example, the methyl group at position 3 shows a singlet (~δ 1.2–1.5 ppm), while the benzoyl carbonyl resonates at ~δ 165–170 ppm .
  • X-ray Crystallography :
    • SHELX programs : Use SHELXT for space-group determination and SHELXL for refinement. Key parameters include:
ParameterValue (Example)Source
Space groupMonoclinic, C2/c
Unit cell dimensionsa = 16.7656 Å
b = 8.8171 Å
c = 17.0125 Å
β angle105.803°
  • Twinning analysis : Essential for resolving overlapping reflections in low-symmetry crystals .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis enhance the understanding of intermolecular interactions in this benzodiazepine derivative?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to predict electrostatic potential surfaces and charge distribution. Compare with crystallographic data to validate bond lengths and angles .
  • Hirshfeld Surface Analysis :
    • Quantify intermolecular contacts (e.g., H-bonding, van der Waals). For example, O–H⋯O and N–H⋯O interactions dominate crystal packing, contributing to 40–50% of total contacts .
  • Energy frameworks : Visualize interaction energies (kJ/mol) to identify stabilizing forces (e.g., π-stacking in benzoyl groups) .

Q. What strategies are recommended for resolving contradictions in crystallographic data, such as discrepancies in puckering parameters or torsional angles?

Methodological Answer:

  • Data validation :
    • Use PLATON to check for missed symmetry (e.g., higher-symmetry space groups) or twinning .
    • Compare residual density maps to identify disordered regions (e.g., solvent molecules in voids).
  • Refinement protocols :
    • Apply restraints for flexible moieties (e.g., benzoyl groups) using SHELXL’s SIMU and DELU instructions .
    • For torsional mismatches, re-examine hydrogen atom placement via riding models or neutron diffraction data .

Q. How can researchers design experiments to study the compound’s biological activity while mitigating interference from its conformational flexibility?

Methodological Answer:

  • Conformational locking :
    • Introduce steric hindrance (e.g., methyl groups) or rigid scaffolds (e.g., fused rings) to stabilize bioactive conformers .
  • Docking studies :
    • Use AutoDock Vina with crystallographic coordinates to predict binding modes to targets (e.g., GABA receptors). Validate via mutagenesis assays .
  • Pharmacokinetic profiling :
    • Monitor metabolic stability using liver microsomes and LC-MS to identify labile sites (e.g., hydrolysis of the lactam ring) .

Data Contradiction Analysis Example
Issue : Discrepancies in reported benzodiazepine ring puckering parameters (e.g., boat vs. chair conformations).
Resolution :

  • Method : Compare multiple crystal structures (e.g., CSD entries) and apply cluster analysis.
  • Outcome : Variations arise from solvent polarity (apolar solvents favor boat) or substituent electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.